molecular formula C28H42F2N2O B14281135 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine CAS No. 126162-76-3

2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine

Cat. No.: B14281135
CAS No.: 126162-76-3
M. Wt: 460.6 g/mol
InChI Key: OWBDECISILOCJX-UHFFFAOYSA-N
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Description

2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of difluorophenyl and nonyloxy groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine typically involves the reaction of 2,3-difluorophenol with nonyl bromide to form 2,3-difluoro-4-(nonyloxy)phenol. This intermediate is then reacted with 5-nonylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols. Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine is unique due to the combination of its difluorophenyl and nonyloxy groups attached to a pyrimidine ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

CAS No.

126162-76-3

Molecular Formula

C28H42F2N2O

Molecular Weight

460.6 g/mol

IUPAC Name

2-(2,3-difluoro-4-nonoxyphenyl)-5-nonylpyrimidine

InChI

InChI=1S/C28H42F2N2O/c1-3-5-7-9-11-13-15-17-23-21-31-28(32-22-23)24-18-19-25(27(30)26(24)29)33-20-16-14-12-10-8-6-4-2/h18-19,21-22H,3-17,20H2,1-2H3

InChI Key

OWBDECISILOCJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=C(C(=C(C=C2)OCCCCCCCCC)F)F

Origin of Product

United States

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